1-Bromo-4-pentylbenzene

Description

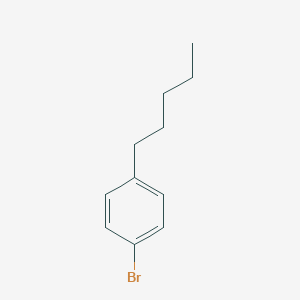

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJPYYTVBHQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370823 | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-95-1 | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-bromo-4-pentyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-pentylbenzene is an organic compound that serves as a versatile intermediate in various fields, including the synthesis of liquid crystals, pharmaceuticals, and other specialty organic molecules.[1] Its chemical structure, consisting of a benzene ring substituted with a bromine atom and a pentyl group, imparts a unique combination of reactivity and physical characteristics. The bromine atom allows for a range of chemical transformations, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the pentyl chain influences its solubility and other physical properties.[1] A thorough understanding of its physical properties is crucial for its application in synthesis and material science. This guide provides a comprehensive overview of the key physical properties of 1-Bromo-4-pentylbenzene, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of 1-Bromo-4-pentylbenzene are summarized in the table below. These values are essential for predicting its behavior in various chemical processes, for purification, and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.15 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 261.8 °C at 760 mmHg |

| 148 °C at 20 mmHg | |

| Density | Approximately 1.2 g/cm³ |

| Specific Gravity (20/20) | 1.21 |

| Refractive Index | 1.5235-1.5275 at 20 °C |

| Flash Point | 89 °C (192 °F) |

| Solubility | Soluble in organic solvents |

| CAS Number | 51554-95-1 |

| IUPAC Name | 1-bromo-4-pentylbenzene |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid compounds like 1-Bromo-4-pentylbenzene.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 300 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of 1-Bromo-4-pentylbenzene is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the heating liquid is above the level of the sample but below the opening of the test tube.

-

The bath is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.[4][5]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and any excess water is carefully removed from the outside.

-

The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, thoroughly dried, and then filled with 1-Bromo-4-pentylbenzene.

-

The same temperature equilibration and volume adjustment procedure is followed as with the water.

-

The pycnometer filled with the sample liquid is weighed (m₃).

-

The density of the liquid (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is a common instrument for this measurement.[6]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath or internal Peltier temperature control

-

Dropper or pipette

-

Lint-free tissue

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is turned on, and the temperature is set and allowed to stabilize (commonly 20 °C).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.

-

The instrument is calibrated using a standard liquid with a known refractive index.

-

A few drops of 1-Bromo-4-pentylbenzene are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible. The compensator knob is turned to eliminate any color fringe at the borderline, resulting in a sharp, clear line.

-

The handwheel is further adjusted to center the borderline on the crosshairs.

-

The refractive index value is read from the instrument's scale or digital display.

Determination of Flash Point (Pensky-Martens Closed Cup Tester)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.[7][8][9]

Apparatus:

-

Pensky-Martens closed-cup apparatus (manual or automated)

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

The sample cup is filled with 1-Bromo-4-pentylbenzene up to the filling mark.

-

The lid, which contains the stirrer, thermometer, and ignition source assembly, is placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid surface.

-

This process is repeated until a "flash" (a brief flame that goes out immediately) is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point.[9]

Visualizations

Molecular Structure and Physical Properties Relationship

The physical properties of 1-Bromo-4-pentylbenzene are directly influenced by its molecular structure. The aromatic ring, the bromine atom, and the alkyl chain each contribute to the overall characteristics of the molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. mt.com [mt.com]

- 5. calnesis.com [calnesis.com]

- 6. mt.com [mt.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

An In-depth Technical Guide to 1-Bromo-4-pentylbenzene (CAS: 51554-95-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-pentylbenzene, a key chemical intermediate in the synthesis of liquid crystals and pharmacologically active molecules. This document details its physicochemical properties, synthesis protocols, and its applications, with a focus on its role in the development of novel materials and therapeutics.

Core Chemical and Physical Properties

1-Bromo-4-pentylbenzene is an alkyl-substituted bromobenzene characterized by a pentyl group at the para position of the benzene ring.[1] This structure imparts a combination of hydrophobicity from the alkyl chain and reactivity from the bromine atom, making it a versatile building block in organic synthesis.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51554-95-1 | [2] |

| Molecular Formula | C₁₁H₁₅Br | [3] |

| Molecular Weight | 227.14 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 203-204 °C (lit.) | |

| Density | 1.272 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5260 (lit.) | |

| Flash Point | 120 °C (248 °F) - closed cup | |

| InChI | InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | [2] |

| InChIKey | SGCJPYYTVBHQGE-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCc1ccc(Br)cc1 |

Synthesis of 1-Bromo-4-pentylbenzene: Experimental Protocols

The synthesis of 1-Bromo-4-pentylbenzene can be achieved through various synthetic routes. Two common methods are electrophilic aromatic substitution of pentylbenzene and a Sandmeyer-type reaction from 4-pentylaniline.

Method 1: Electrophilic Bromination of Pentylbenzene

This method involves the direct bromination of pentylbenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. The pentyl group is an ortho-, para-director, leading to a mixture of isomers, with the para-isomer being the major product.

Experimental Protocol:

-

Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with pentylbenzene and a catalytic amount of iron filings.

-

Reagent Addition: The flask is cooled in an ice bath. A solution of bromine in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.[5]

-

Reaction Progression: After the complete addition of bromine, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of hydrogen bromide gas ceases.

-

Work-up: The reaction mixture is washed sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), and a saturated sodium bicarbonate solution.

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield 1-Bromo-4-pentylbenzene.

Method 2: Synthesis from 4-Pentylaniline

This protocol involves the diazotization of 4-pentylaniline followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 4-Pentylaniline is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[4]

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid.

-

Work-up: The reaction mixture is heated to decompose the diazonium salt, leading to the formation of 1-Bromo-4-pentylbenzene. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic extracts are combined, washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The final product is purified by vacuum distillation.

Applications in Synthesis

1-Bromo-4-pentylbenzene is a valuable precursor in the synthesis of more complex molecules, primarily through cross-coupling reactions.

Suzuki Coupling for Biphenyl Derivatives

A prominent application of 1-Bromo-4-pentylbenzene is in the Suzuki cross-coupling reaction to form 4-alkyl-4'-cyanobiphenyls, a class of molecules widely used as liquid crystals.[6]

Experimental Protocol for Suzuki Coupling:

-

Reaction Setup: A mixture of 1-Bromo-4-pentylbenzene, 4-cyanophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is placed in a reaction flask.

-

Solvent Addition: A degassed solvent system, typically a mixture of toluene, ethanol, and water, is added to the flask.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by column chromatography, to yield the desired biphenyl derivative.

Role in Drug Development: Precursor to 5-HT₄ Receptor Antagonists

Biphenyl moieties are present in a variety of pharmacologically active compounds. Notably, derivatives of biphenyls have been investigated as potent 5-HT₄ receptor antagonists.[7] The serotonin 5-HT₄ receptor, a G-protein coupled receptor, is involved in various physiological processes, and its modulation has therapeutic potential in gastrointestinal and central nervous system disorders.[8][9] 1-Bromo-4-pentylbenzene serves as a key starting material for the synthesis of the 4-pentylbiphenyl core structure found in some of these antagonists.

The general mechanism of a 5-HT₄ receptor antagonist involves binding to the receptor and preventing its activation by the endogenous ligand, serotonin. This blockade inhibits the downstream signaling cascade, which typically involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Safety and Handling

1-Bromo-4-pentylbenzene is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage. It is also considered very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. As a combustible liquid, it should be kept away from heat, sparks, and open flames.

References

- 1. CAS 51554-95-1: 1-Bromo-4-pentylbenzene | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 7. Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of novel hydrophilic 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

A Technical Guide to 1-Bromo-4-pentylbenzene: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 1-Bromo-4-pentylbenzene, a key organic compound utilized in various advanced industrial applications. This guide covers its core chemical properties, reactivity, and its role as a versatile intermediate in the synthesis of complex molecules.

Core Chemical Properties

1-Bromo-4-pentylbenzene, an aryl halide, is distinguished by a benzene ring substituted with both a bromine atom and a pentyl group.[1] This structure imparts a combination of reactivity, conferred by the bromine atom, and hydrophobicity from the five-carbon alkyl chain.[1][2] These features make it a valuable building block in organic synthesis.[2]

The fundamental quantitative data for 1-Bromo-4-pentylbenzene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅Br | [2][3][4][5][6] |

| Molecular Weight | 227.14 g/mol | [2][4] |

| Alternate Molecular Weight | 227.15 g/mol | [3][6] |

| CAS Number | 51554-95-1 | [2][3][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [2] |

Structural and Logical Relationships

The chemical identity of 1-Bromo-4-pentylbenzene is derived from its constituent parts, which logically determine its formula and mass. The following diagram illustrates this relationship.

Caption: Logical workflow from compound name to molecular weight.

Reactivity and Synthetic Utility

1-Bromo-4-pentylbenzene is a versatile intermediate primarily due to the reactivity of the bromine atom attached to the benzene ring.[2] This feature allows it to be a key component in the synthesis of more complex molecules for various industries.[2]

The C-Br bond is susceptible to a range of chemical transformations, most notably:

-

Metal-catalyzed cross-coupling reactions : The bromo group serves as an excellent handle for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This is crucial for building the complex scaffolds of liquid crystal monomers and pharmaceutical agents.[2]

-

Nucleophilic substitution : The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.[1][2]

Its applications are diverse, with significant use as a key intermediate in the manufacturing of:

-

Liquid crystal monomers , which are essential for modern display technologies.[2]

-

Pharmaceutical raw materials , contributing to the synthesis of various drug molecules.[2]

-

Electronic materials and other specialty chemicals .[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 1-Bromo-4-pentylbenzene are not available in general literature but are typically found in specialized chemical synthesis journals or patents. However, based on standard organic chemistry principles and protocols for similar compounds, a plausible synthetic route would involve the Friedel-Crafts acylation of benzene with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction to form pentylbenzene, and finally, electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to install the bromine atom at the para position.

The reactivity of the compound is well-established.[2] For instance, its use in cross-coupling reactions would follow standard published methodologies for aryl bromides. A researcher utilizing this compound would adapt established protocols for the specific coupling reaction they intend to perform. Professionals are advised to consult specialized databases and chemical literature for precise, peer-reviewed synthetic methods.

References

- 1. CAS 51554-95-1: 1-Bromo-4-pentylbenzene | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-n-pentylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 6. 1-Bromo-4-pentylbenzene - Shandong Biotech [shandongbiotech.com]

Spectroscopic Profile of 1-Bromo-4-pentylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-Bromo-4-pentylbenzene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, materials science, and drug development by presenting key spectroscopic information in a structured and accessible format. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and logical workflow diagrams to guide spectroscopic analysis.

Chemical Structure and Properties

1-Bromo-4-pentylbenzene is an organic compound with the chemical formula C₁₁H₁₅Br.[1] It consists of a benzene ring substituted with a bromine atom and a pentyl group at the para position. This structure makes it a useful intermediate in various chemical syntheses.

Chemical Structure:

Caption: 2D Structure of 1-Bromo-4-pentylbenzene.

Spectroscopic Data

While experimental spectra for 1-Bromo-4-pentylbenzene are available in databases such as SpectraBase, this guide presents predicted spectroscopic data to provide a baseline for analysis.[2][3] This data has been generated using computational chemistry methods.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 1-Bromo-4-pentylbenzene provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.39 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.00 | Doublet | 2H | Ar-H (ortho to pentyl) |

| ~2.55 | Triplet | 2H | Ar-CH₂- |

| ~1.59 | Multiplet | 2H | -CH₂- |

| ~1.32 | Multiplet | 4H | -CH₂-CH₂- |

| ~0.89 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum reveals the different carbon environments within 1-Bromo-4-pentylbenzene.

| Chemical Shift (ppm) | Assignment |

| ~141.8 | Ar-C (para to Br) |

| ~131.5 | Ar-C (ortho to Br) |

| ~130.3 | Ar-C (ortho to pentyl) |

| ~119.9 | Ar-C (ipso to Br) |

| ~35.3 | Ar-CH₂- |

| ~31.5 | -CH₂- |

| ~31.0 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum indicates the presence of key functional groups in 1-Bromo-4-pentylbenzene.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080-3020 | Medium | C-H Stretch | Aromatic |

| ~2955-2850 | Strong | C-H Stretch | Aliphatic (Pentyl) |

| ~1590 | Medium | C=C Stretch | Aromatic Ring |

| ~1485 | Strong | C=C Stretch | Aromatic Ring |

| ~1070 | Strong | C-Br Stretch | Aryl Halide |

| ~820 | Strong | C-H Bend | p-Disubstituted Benzene |

Mass Spectrometry (Predicted)

The predicted mass spectrum of 1-Bromo-4-pentylbenzene shows the molecular ion peak and expected fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak is expected.

| m/z | Relative Intensity (%) | Assignment |

| 228 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 226 | 100 | [M]⁺ (with ⁷⁹Br) |

| 171/169 | High | [M - C₄H₉]⁺ |

| 147 | Moderate | [C₁₁H₁₅]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 1-Bromo-4-pentylbenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are used for both one-dimensional experiments.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

As 1-Bromo-4-pentylbenzene is a liquid at room temperature, a neat spectrum can be obtained.

-

Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (of the clean salt plates).

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to lose an electron and form a molecular ion (M⁺) and fragment ions.

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 1-Bromo-4-pentylbenzene. The tabulated predicted data serves as a useful reference for compound identification and quality control. The detailed experimental protocols offer practical guidance for researchers to obtain their own high-quality spectroscopic data. The logical workflow diagrams provide a clear visual representation of the steps involved in spectroscopic analysis. This comprehensive resource is designed to support the work of professionals in the fields of chemical research and development.

References

An In-depth Technical Guide to the Solubility Characteristics of 1-Bromo-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-pentylbenzene (CAS No: 51554-95-1). Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines theoretical predictions based on the compound's chemical structure with established experimental protocols for solubility determination. This guide is intended to be a valuable resource for laboratory work, including reaction optimization, purification processes, and formulation development.

Physicochemical Properties of 1-Bromo-4-pentylbenzene

1-Bromo-4-pentylbenzene is an aryl halide, characterized by a benzene ring substituted with a bromine atom and a pentyl group.[1] Its molecular formula is C₁₁H₁₅Br, and it has a molecular weight of approximately 227.14 g/mol .[1][2] Under standard conditions, it exists as a colorless to light yellow clear liquid.[1] The presence of the non-polar benzene ring and the five-carbon alkyl chain, coupled with the polarizable bromine atom, dictates its solubility behavior.[1]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." Consequently, 1-bromo-4-pentylbenzene, being a predominantly non-polar molecule, is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water. The long pentyl chain significantly contributes to its hydrophobic nature.[1]

Table 1: Predicted Solubility of 1-Bromo-4-pentylbenzene in Various Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) | Rationale |

| Non-Polar | Hexane | 0.1 | Very Soluble | > 500 | The non-polar nature of hexane closely matches the hydrophobic character of the pentylbenzene moiety, leading to strong van der Waals interactions and high solubility. |

| Toluene | 2.4 | Very Soluble | > 500 | As an aromatic solvent, toluene can engage in π-stacking interactions with the benzene ring of 1-bromo-4-pentylbenzene, in addition to van der Waals forces, resulting in excellent solubility. | |

| Polar Aprotic | Acetone | 5.1 | Soluble | 100 - 500 | Acetone's moderate polarity allows it to solvate both the non-polar and slightly polar parts of the molecule. Similar compounds like 4-bromotoluene are soluble in acetone.[3] |

| Diethyl Ether | 2.8 | Soluble | 100 - 500 | Diethyl ether is a common solvent for non-polar to moderately polar organic compounds. 4-bromotoluene is known to be soluble in ether.[4] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | 100 - 500 | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Ethanol | 4.3 | Soluble | 100 - 500 | The ethyl group of ethanol provides some non-polar character to interact with the pentylbenzene part, while the hydroxyl group's polarity is less of a hindrance compared to water. 4-bromotoluene is soluble in ethanol.[3][4] |

| Methanol | 5.1 | Moderately Soluble | 50 - 100 | Methanol is more polar than ethanol, which may slightly reduce its ability to solvate the non-polar 1-bromo-4-pentylbenzene. | |

| Aqueous | Water | 10.2 | Insoluble | < 0.1 | The large hydrophobic pentylbenzene structure cannot overcome the strong hydrogen bonding network of water, leading to very low miscibility. Similar compounds like bromobenzene and 1-bromo-4-tert-butylbenzene are insoluble in water.[6][7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-bromo-4-pentylbenzene in organic solvents, based on the widely accepted isothermal shake-flask method.[8][9]

3.1. Materials and Equipment

-

1-Bromo-4-pentylbenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-bromo-4-pentylbenzene to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved liquid droplets is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved microdroplets.

-

Dilute the filtered sample to a suitable concentration for analysis with the chosen analytical method.

-

Quantify the concentration of 1-bromo-4-pentylbenzene in the diluted sample using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for 1-bromo-4-pentylbenzene and all solvents used for specific handling, storage, and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of 1-bromo-4-pentylbenzene.

This guide provides a foundational understanding of the solubility of 1-bromo-4-pentylbenzene. For precise quantitative data, experimental determination following the outlined protocol is highly recommended. The provided information should assist researchers and drug development professionals in effectively utilizing this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

Synthesis of 1-Bromo-4-pentylbenzene from Pentylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-4-pentylbenzene from pentylbenzene, a key reaction in organic chemistry. The process relies on the principles of electrophilic aromatic substitution (EAS), a fundamental mechanism for the functionalization of aromatic compounds. This guide provides comprehensive experimental protocols, data summaries, and visual aids to support researchers in the successful synthesis and purification of the target compound.

Reaction Overview and Mechanism

The synthesis of 1-bromo-4-pentylbenzene is achieved through the electrophilic aromatic bromination of pentylbenzene. In this reaction, a bromine atom is introduced onto the benzene ring. The pentyl group, being an alkyl group, is an activating substituent and an ortho, para-director. This means it increases the rate of reaction compared to benzene and directs the incoming electrophile (bromine) to the positions ortho and para to itself. Due to steric hindrance from the pentyl group, the major product of this reaction is the para-substituted isomer, 1-bromo-4-pentylbenzene.[1][2][3][4]

A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is essential for this reaction to proceed.[5] The catalyst polarizes the bromine molecule (Br₂), making it a much stronger electrophile, which can then be attacked by the electron-rich aromatic ring of pentylbenzene.[5][6][7]

The general mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with bromine to form a highly reactive complex that acts as the source of the electrophilic bromine.[7]

-

Electrophilic Attack: The π-electron system of the pentylbenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (typically FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 1-bromo-4-pentylbenzene.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-bromo-4-pentylbenzene from pentylbenzene.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Pentylbenzene | C₁₁H₁₆ | 148.25 |

| Bromine | Br₂ | 159.81 |

| Iron(III) bromide (anhydrous) | FeBr₃ | 295.56 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Sodium sulfite (aqueous solution, 10%) | Na₂SO₃ | 126.04 |

| Sodium bicarbonate (saturated aqueous solution) | NaHCO₃ | 84.01 |

| Brine (saturated aqueous NaCl solution) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Hexane | C₆H₁₄ | 86.18 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Step 1: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pentylbenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Add anhydrous iron(III) bromide (0.05 equivalents) to the solution. The mixture should be stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

Step 2: Bromination

-

In a dropping funnel, place a solution of bromine (1.05 equivalents) in a small amount of anhydrous dichloromethane.

-

Add the bromine solution dropwise to the stirred pentylbenzene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically turn reddish-brown.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up

-

Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite. This will react with any excess bromine, and the reddish-brown color should dissipate.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product, which will be a mixture of ortho and para isomers along with some unreacted starting material, can be purified by flash column chromatography on silica gel.[8]

-

A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).[9]

-

Collect the fractions and analyze them by TLC. The para isomer (1-bromo-4-pentylbenzene) is typically less polar and will elute first.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-bromo-4-pentylbenzene as a colorless to light yellow liquid.[10][11]

Data Presentation

Table 1: Physical and Chemical Properties of 1-Bromo-4-pentylbenzene

| Property | Value | Reference |

| CAS Number | 51554-95-1 | [10][12][13][14][15] |

| Molecular Formula | C₁₁H₁₅Br | [10][11][12][13][14] |

| Molecular Weight | 227.14 g/mol | [10][12][13][14] |

| Appearance | Colorless to light yellow liquid | [10][11] |

| Boiling Point | ~261.8 °C at 760 mmHg | [10] |

| Density | ~1.2 g/cm³ | [10] |

| Purity (typical) | ≥97.5% (GC) | [11] |

| Refractive Index | 1.5235-1.5275 @ 20 °C | [11] |

Table 2: Spectroscopic Data for 1-Bromo-4-pentylbenzene

| Spectroscopic Data | Description |

| ¹H NMR | The spectrum is expected to show signals for the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring) and the aliphatic protons of the pentyl group (a triplet for the terminal methyl group, multiplets for the methylene groups). |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the five carbons of the pentyl chain. The carbon attached to the bromine will be shifted downfield. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-Br stretching vibration. |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key aspects of the synthesis of 1-bromo-4-pentylbenzene.

Caption: Reaction pathway for the synthesis of 1-bromo-4-pentylbenzene.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Iron(III) bromide (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment.

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

-

The reaction should be performed with caution, especially during the addition of bromine and the quenching step.

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-pentylbenzene. By following the detailed protocols and safety precautions, researchers can effectively produce this valuable chemical intermediate for various applications in research and development.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. Solved ⟶Br2,FeBr3 Bromination of benzene and other aromatic | Chegg.com [chegg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. A14457.03 [thermofisher.com]

- 12. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. 1-Bromo-4-n-pentylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 15. 4-Bromo Pentyl Benzene | CAS 51554-95-1 | Chemical-Suppliers [chemical-suppliers.eu]

In-Depth Technical Guide to the Safety Data for 1-Bromo-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Bromo-4-pentylbenzene (CAS No. 51554-95-1), a versatile intermediate in the synthesis of liquid crystals and pharmaceuticals.[1] This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and use of this compound.

Chemical and Physical Properties

1-Bromo-4-pentylbenzene is an aryl halide with a molecular formula of C11H15Br and a molecular weight of approximately 227.14 g/mol .[1] It typically presents as a colorless to light yellow clear liquid.[1] The pentyl chain contributes to its solubility in organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C11H15Br | [1] |

| Molecular Weight | 227.14 g/mol | [1] |

| CAS Number | 51554-95-1 | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | ~261.8 °C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Flash Point | 89 °C | [2] |

| Refractive Index | 1.52 | [2] |

| Purity (GC) | >90.0% | [2] |

Hazard Identification and GHS Classification

1-Bromo-4-pentylbenzene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and aquatic toxicity.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

| Flammable liquids | Category 4 | H227: Combustible liquid[2] |

Signal Word: Warning[2]

Toxicological Information

Detailed toxicological studies specifically for 1-Bromo-4-pentylbenzene are limited. However, information on related brominated aromatic compounds can provide insights into its potential toxicological profile.

General Toxicity of Brominated Aromatic Compounds:

-

Endocrine Disruption: Some brominated flame retardants have been identified as endocrine disruptors.

-

Thyroid Effects: The thyroid is a potential target organ for toxicity for some brominated compounds.

-

Reproductive and Developmental Toxicity: Studies on certain brominated flame retardants have indicated potential for reproductive and developmental effects.

Further research is required to determine the specific toxicological properties of 1-Bromo-4-pentylbenzene.

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines for the identified hazards of 1-Bromo-4-pentylbenzene.

Skin Irritation Testing (Adapted from OECD Guideline 439)

This in vitro test method utilizes reconstructed human epidermis (RhE) to assess the skin irritation potential of a chemical.

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissue is cultured to form a multi-layered, differentiated epidermis.

-

Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a specified period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates skin irritation potential.[4]

References

An In-depth Technical Guide to 1-Bromo-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Bromo-4-pentylbenzene, a versatile chemical intermediate. It covers its fundamental properties, synthesis, chemical reactivity, and applications, with a focus on its relevance in research and development, particularly within the pharmaceutical and materials science sectors.

Chemical Identity and Properties

The unequivocally confirmed IUPAC name for this compound is 1-bromo-4-pentylbenzene .[1][2][3] It is an organic compound classified as an aryl halide and an alkyl-substituted bromobenzene.[4][5] The structure consists of a benzene ring substituted with a bromine atom and a pentyl group at the para position (positions 1 and 4, respectively). This combination of a reactive bromine atom and a hydrophobic five-carbon alkyl chain makes it a valuable building block in organic synthesis.[4][5]

Table 1: Physicochemical Properties of 1-Bromo-4-pentylbenzene

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-pentylbenzene | [1][2][3] |

| CAS Number | 51554-95-1 | [1][2][3][4][6] |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3][4] |

| Molecular Weight | 227.14 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Boiling Point | ~261.8 °C at 760 mmHg; 148 °C at 20 mmHg | [4][6] |

| Density | ~1.2 g/cm³ (1.21 g/mL at 20°C) | [4][6] |

| Refractive Index | ~1.52 (at 20°C) | [2][6] |

| Flash Point | 89 °C | [6] |

Synthesis and Experimental Protocols

While multiple synthetic routes exist, a common laboratory approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a phenylalkene derivative in a non-polar solvent. This method provides the desired 1-bromoalkylbenzene derivative with high yield and selectivity.

Experimental Protocol: Synthesis via Anti-Markovnikov Hydrobromination

This protocol is a generalized procedure based on established chemical principles for reacting a phenylalkene with HBr.

-

Reaction Setup: A solution of the starting material, 4-pentyl-1-butene (1.0 equivalent), is prepared in a non-polar solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Initiation: The mixture is cooled in an ice bath. A radical initiator, such as benzoyl peroxide (e.g., 0.01-0.05 equivalents), is added to the stirred solution.

-

HBr Addition: Hydrogen bromide gas is bubbled through the cooled solution, or a solution of HBr in a non-polar solvent is added dropwise. The reaction is maintained at a low temperature to favor the anti-Markovnikov addition mechanism.

-

Monitoring: The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting alkene.

-

Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by a wash with brine.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered. The solvent is then removed under reduced pressure. The resulting crude product, 1-Bromo-4-pentylbenzene, can be further purified by vacuum distillation or column chromatography to achieve high purity.

Chemical Reactivity and Applications in Drug Development

1-Bromo-4-pentylbenzene is a key intermediate in organic synthesis, primarily due to the reactivity of the aryl bromide functional group.[4] It is extensively used in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons found in pharmaceuticals and advanced materials.[7][8]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: The compound is an excellent substrate for reactions like the Suzuki, Heck, and Sonogashira couplings.[8][9] These reactions allow for the precise and efficient formation of new bonds between the brominated carbon and various organic partners (boronic acids, alkenes, alkynes), enabling the synthesis of diverse and complex molecules.

-

Grignard Reagent Formation: The aryl bromide can be converted into the corresponding Grignard reagent (4-pentylphenylmagnesium bromide) by reacting with magnesium metal. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with amines to produce substituted anilines, a common motif in many drug molecules.

These transformations make 1-Bromo-4-pentylbenzene a valuable precursor for Active Pharmaceutical Ingredients (APIs), liquid crystal monomers, and other specialty chemicals.[4][7][8][10]

Safety and Handling

1-Bromo-4-pentylbenzene requires careful handling due to its potential hazards. It is classified as a combustible liquid and can cause skin and serious eye irritation.[6] Aggregated GHS data also indicates it may be very toxic to aquatic life with long-lasting effects.[1]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H227 | Combustible liquid.[6] |

| H315 | Causes skin irritation.[1][6] | |

| H318 / H319 | Causes serious eye damage / irritation.[1][6] | |

| H410 / H411 | Very toxic/toxic to aquatic life with long lasting effects.[1] | |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking.[6] |

| P273 | Avoid release to the environment.[11] | |

| P280 | Wear protective gloves/eye protection/face protection.[6][11] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

References

- 1. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A14457.03 [thermofisher.com]

- 3. 1-Bromo-4-n-pentylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. nbinno.com [nbinno.com]

- 5. CAS 51554-95-1: 1-Bromo-4-pentylbenzene | CymitQuimica [cymitquimica.com]

- 6. 1-Bromo-4-pentylbenzene - Shandong Biotech [shandongbiotech.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-pentylbenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in modern organic synthesis.[4][5] These biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a detailed protocol for the Suzuki coupling of 1-Bromo-4-pentylbenzene with a generic arylboronic acid to synthesize 4-pentylbiphenyl derivatives. 1-Bromo-4-pentylbenzene is an aryl halide with a pentyl chain that makes it a useful building block for more complex molecules, including liquid crystal monomers and pharmaceutical intermediates.[6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (1-Bromo-4-pentylbenzene) to form a palladium(II) intermediate.[7]

-

Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[3][7]

A general representation of the Suzuki coupling of 1-Bromo-4-pentylbenzene is shown below:

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning, palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This powerful synthetic tool is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its tolerance of a wide range of functional groups.[2][3]

This document provides detailed application notes and protocols for the Heck reaction of 1-Bromo-4-pentylbenzene with common alkenes such as styrene and n-butyl acrylate. The presence of the electron-donating pentyl group on the aromatic ring can influence the reaction conditions required for optimal yield.[4]

Key Reaction Parameters

Successful execution of the Heck reaction with 1-Bromo-4-pentylbenzene requires careful consideration of several experimental parameters:

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species.[2] Another common precursor is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2]

-

Ligand: The choice of ligand is critical for catalyst stability and activity, especially for less reactive aryl bromides.[2] Bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine or triphenylphosphine are often employed.[2] N-heterocyclic carbenes (NHCs) have also been shown to be effective ligands.[5]

-

Base: A base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.[2] Common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[2]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are typically used to dissolve the reactants and stabilize the catalytic species.[2][6]

-

Alkene Partner: The reaction is generally most efficient with electron-deficient alkenes like acrylates and styrenes.[2] The alkene is typically used in a slight excess (1.1 to 1.5 equivalents).[2]

-

Temperature: Reaction temperatures typically range from 80 to 140 °C, depending on the reactivity of the substrates and the catalyst system's stability.[2]

Summary of Typical Heck Reaction Conditions for Aryl Bromides

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which are applicable to 1-Bromo-4-pentylbenzene.

| Parameter | Condition | Notes |

| Aryl Halide | 1-Bromo-4-pentylbenzene | Substrate of interest. |

| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 excess.[2] |

| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[2] |

| Ligand | Tri(o-tolyl)phosphine (2-8 mol%) or PPh₃ (2-8 mol%) | Bulky, electron-rich phosphines can improve catalyst performance.[2] |

| Base | Et₃N (1.5-2.0 equiv.), K₂CO₃ (2.0 equiv.), or NaOAc (2.0 equiv.) | The choice of base can influence reaction rate and side reactions.[2] |

| Solvent | Anhydrous DMF, NMP, or DMAc | Polar aprotic solvents are generally preferred.[2][6] |

| Temperature | 100-140 °C | Higher temperatures may be needed for less reactive substrates.[4] |

| Reaction Time | 8-24 hours | Monitored by TLC or GC-MS for completion.[2] |

Experimental Protocols

Protocol 1: Heck Reaction of 1-Bromo-4-pentylbenzene with n-Butyl Acrylate

This protocol is a general starting point and may require optimization for specific applications.

Materials:

-

1-Bromo-4-pentylbenzene

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Bromo-4-pentylbenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[2]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[2]

-

Reaction: Immerse the flask in a preheated oil bath or on a heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate.[2]

-

Wash the organic layer sequentially with water and brine to remove DMF and salts.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol 2: Microwave-Assisted Heck Reaction of 1-Bromo-4-pentylbenzene with Styrene

For more rapid optimization, a microwave reactor can be utilized.

Materials:

-

1-Bromo-4-pentylbenzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 1-Bromo-4-pentylbenzene (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).[7]

-

Solvent and Reactant Addition: Add anhydrous DMF and styrene (1.2 equiv.).[7]

-

Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). Monitor the reaction progress.[7]

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Catalytic Cycle and Workflow

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[7] The main steps are:

-

Oxidative Addition: The aryl bromide oxidatively adds to the active Pd(0) catalyst.

-

Migratory Insertion: The alkene coordinates to the palladium center and inserts into the aryl-palladium bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the product and a palladium-hydride species.

-

Reductive Elimination: The base facilitates the reductive elimination of HBr, regenerating the Pd(0) catalyst.[7]

Caption: Experimental workflow for the Heck reaction of 1-Bromo-4-pentylbenzene.

Troubleshooting

-

Low or no conversion:

-

Formation of byproducts:

-

Homocoupling of the aryl halide can occur. Optimizing the reaction temperature and catalyst loading can minimize this side reaction.[7]

-

Isomerization of the product alkene may be observed.

-

References

Application Notes and Protocols for the Synthesis of 4-Pentylbiphenyl from 1-Bromo-4-pentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-pentylbiphenyl from 1-bromo-4-pentylbenzene, a key transformation in the preparation of liquid crystals and other advanced organic materials. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds. Alternative methods such as the Kumada-Corriu and Negishi couplings are also briefly discussed.

Introduction

4-Pentylbiphenyl is a molecule of significant interest in materials science, particularly as a core component in the formulation of nematic liquid crystal mixtures. The synthesis of such biaryl compounds from aryl halides is a fundamental transformation in organic chemistry. Cross-coupling reactions, catalyzed by transition metals like palladium or nickel, are the most effective methods to achieve this.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is often the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[1][2]

Alternative approaches include the Kumada-Corriu coupling, which employs a Grignard reagent, and the Negishi coupling, which utilizes an organozinc reagent.[3][4] The choice of method may depend on the availability of starting materials, desired functional group compatibility, and cost considerations.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of 4-pentylbiphenyl from 1-bromo-4-pentylbenzene and phenylboronic acid via the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 1-bromo-4-pentylbenzene, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex, the 4-pentylphenyl and phenyl groups, couple and are eliminated as the final product, 4-pentylbiphenyl, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 1-bromo-4-pentylbenzene with phenylboronic acid. This protocol is based on established methods for similar aryl bromides.[6]

Protocol 1: Synthesis of 4-Pentylbiphenyl via Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-4-pentylbenzene (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Toluene (10 mL)

-

Deionized water (2 mL)

-

Ethyl acetate (for workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Equipment:

-

Round-bottom flask or Schlenk flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-pentylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate to afford the pure 4-pentylbiphenyl.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-pentylbiphenyl based on typical yields for similar Suzuki-Miyaura coupling reactions.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Bromo-4-pentylbenzene | 1.0 mmol | Limiting reagent |

| Phenylboronic acid | 1.2 mmol | Typically used in slight excess |

| Catalyst System | ||

| Palladium(II) Acetate | 2 mol% | Pre-catalyst, reduced in situ to Pd(0) |

| Triphenylphosphine | 4 mol% | Ligand to stabilize the palladium catalyst |

| Base | ||

| Potassium Carbonate | 2.0 mmol | Activates the boronic acid |

| Solvent | ||

| Toluene/Water | 5:1 v/v | Biphasic solvent system |

| Reaction Conditions | ||

| Temperature | 90 °C | |

| Time | 4-6 hours | |

| Expected Outcome | ||

| Yield | 85-95% | Based on similar reported reactions[7] |

| Purity | >98% | After column chromatography |

| Product Characterization | ||

| Molecular Formula | C₁₇H₂₀ | |

| Molecular Weight | 224.34 g/mol [8] | |

| Appearance | White solid or colorless liquid | |

| ¹H NMR (CDCl₃) | Consistent with 4-pentylbiphenyl structure | |

| Mass Spectrometry (EI) | m/z 224 (M⁺)[8] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 4-pentylbiphenyl.

Alternative Synthetic Routes

Kumada-Corriu Coupling

This reaction involves the coupling of 1-bromo-4-pentylbenzene with a phenyl Grignard reagent (phenylmagnesium bromide) in the presence of a nickel or palladium catalyst.[9]

-

Advantages: Grignard reagents are readily prepared or commercially available.

-

Disadvantages: Grignard reagents are highly reactive and sensitive to moisture and air, requiring strictly anhydrous conditions. They are also less tolerant of certain functional groups.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, such as phenylzinc chloride, to couple with 1-bromo-4-pentylbenzene, catalyzed by palladium or nickel.[4]

-

Advantages: Organozinc reagents are generally more functional group tolerant than Grignard reagents.

-

Disadvantages: Organozinc reagents often need to be prepared in situ and can be sensitive to air and moisture.